3-{4-methyl-7-[(4-methylbenzyl)oxy]-2-oxo-2H-chromen-3-yl}propanoic acid
Description
Properties
IUPAC Name |
3-[4-methyl-7-[(4-methylphenyl)methoxy]-2-oxochromen-3-yl]propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20O5/c1-13-3-5-15(6-4-13)12-25-16-7-8-17-14(2)18(9-10-20(22)23)21(24)26-19(17)11-16/h3-8,11H,9-10,12H2,1-2H3,(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBOYKMRHZSIOIO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)COC2=CC3=C(C=C2)C(=C(C(=O)O3)CCC(=O)O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-{4-methyl-7-[(4-methylbenzyl)oxy]-2-oxo-2H-chromen-3-yl}propanoic acid is a chromene derivative that has garnered interest in medicinal chemistry due to its diverse biological activities. This compound features a unique structure that enhances its interaction with various biological targets, making it a candidate for therapeutic applications.
Chemical Structure and Properties
The molecular formula for this compound is C20H22O4, characterized by:
- Chromene Core : A bicyclic structure known for its biological activity.
- Propanoic Acid Moiety : Contributes to the compound's solubility and reactivity.
- Methoxybenzyl Substitution : Enhances lipophilicity and bioavailability.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. Key mechanisms include:
- Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory pathways, contributing to anti-inflammatory effects.
- Receptor Modulation : It can bind to various receptors, influencing signal transduction pathways related to cell proliferation and apoptosis.
Biological Activities
Research indicates that this compound exhibits several biological activities:
- Antioxidant Activity : The compound has shown potential in scavenging free radicals, thereby reducing oxidative stress.
- Anti-inflammatory Effects : Studies have indicated that it can downregulate pro-inflammatory cytokines.
- Anticancer Properties : Preliminary data suggest that it may inhibit cancer cell proliferation through apoptosis induction.
Data Table of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Antioxidant | Scavenging free radicals | |
| Anti-inflammatory | Downregulation of TNF-alpha and IL-6 | |
| Anticancer | Inhibition of cell proliferation in vitro |
Case Studies
-
Case Study on Anti-inflammatory Activity :
A study investigated the anti-inflammatory properties of the compound in a murine model of arthritis. Results indicated a significant reduction in paw swelling and inflammatory markers, supporting its potential as an anti-inflammatory agent. -
Case Study on Antioxidant Activity :
In vitro assays demonstrated that the compound effectively reduced oxidative stress levels in human endothelial cells exposed to hydrogen peroxide, suggesting a protective role against oxidative damage.
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares the target compound with structurally related coumarin derivatives from the evidence:
Key Observations :
- Molecular Weight : The target compound (352.38 g/mol) is heavier than analogues with smaller substituents (e.g., 302.33 g/mol for the allyloxy derivative) but lighter than the thiazole-containing derivative (359.40 g/mol) .
- Substituent Effects: The 4-methylbenzyloxy group at position 7 increases steric bulk and lipophilicity compared to the allyloxy group in the second compound. This may reduce aqueous solubility but improve membrane permeability .
- Purity : Most compounds listed are synthesized at 95% purity, suggesting standardized synthetic protocols .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
